molecular formula C10H11BrO2 B117885 Ethyl 3-bromo-4-methylbenzoate CAS No. 147962-81-0

Ethyl 3-bromo-4-methylbenzoate

Cat. No. B117885
CAS RN: 147962-81-0
M. Wt: 243.1 g/mol
InChI Key: ILZQYNXOOLMOGA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methylbenzoate is a chemical compound with the CAS Number: 147962-81-0 . It has a molecular weight of 243.1 and its IUPAC name is ethyl 3-bromo-4-methylbenzoate . It is stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-4-methylbenzoate is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 . The compound has a molar refractivity of 55.2±0.3 cm^3 .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-methylbenzoate has a molecular weight of 243.10 g/mol . It has a density of 1.4±0.1 g/cm^3, a boiling point of 302.6±22.0 °C at 760 mmHg, and a flash point of 136.8±22.3 °C . The compound has a molar volume of 176.3±3.0 cm^3 .

Scientific Research Applications

Biochemistry Research

Lastly, in biochemistry, it’s used to investigate enzyme-catalyzed reactions where the bromine atom can be a good leaving group in enzymatic substitutions, aiding in understanding the mechanisms of enzyme action.

Each of these fields leverages the unique chemical properties of Ethyl 3-bromo-4-methylbenzoate , such as its reactivity due to the bromine atom, to explore and develop new applications and technologies .

Safety and Hazards

Ethyl 3-bromo-4-methylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

ethyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQYNXOOLMOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565862
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147962-81-0
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-bromo-4-methylbenzoate in the synthesis of Nilotinib?

A1: Ethyl 3-bromo-4-methylbenzoate serves as a crucial building block in the multi-step synthesis of Nilotinib []. It reacts with 4-(pyridin-3-yl)-2-aminopyrimidine through a condensation reaction. This is followed by hydrolysis to yield 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid, a key intermediate in the synthesis of Nilotinib [].

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